cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL
CAS No.:
Cat. No.: VC18635468
Molecular Formula: C17H17F2NO
Molecular Weight: 289.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17F2NO |
|---|---|
| Molecular Weight | 289.32 g/mol |
| IUPAC Name | (2R,3S)-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol |
| Standard InChI | InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2/t14-,16+/m0/s1 |
| Standard InChI Key | UHFZEGXYFFCFSS-GOEBONIOSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H](N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O |
| Canonical SMILES | C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a four-membered azetidine ring with three distinct substituents:
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A benzhydryl group (diphenylmethyl) at position 1, enhancing hydrophobicity and π-π stacking potential .
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A difluoromethyl (-CF₂H) group at position 2, acting as a hydrogen bond donor and bioisostere for hydroxyl or thiol groups .
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A hydroxyl (-OH) group at position 3, contributing to polarity and hydrogen-bonding interactions.
The cis-configuration is defined by the spatial arrangement of the difluoromethyl and hydroxyl groups on the azetidine ring, as indicated by the (2R,3S) stereodescriptor in its IUPAC name.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₇F₂NO | |
| Molecular Weight | 289.32 g/mol | |
| CAS Number | 2819664-37-2 | |
| IUPAC Name | (2R,3S)-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol | |
| Isomeric SMILES | C1C@@HO |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves nucleophilic substitution reactions on azetidine precursors. Key steps include:
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Ring Formation: Cyclization of appropriately substituted amines or alcohols to construct the azetidine core.
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Benzhydryl Introduction: Reaction with benzhydryl chloride under basic conditions (e.g., NaH or K₂CO₃).
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Difluoromethylation: Incorporation of the -CF₂H group via fluorination reagents or pre-fluorinated building blocks.
Industrial Production: Larger-scale synthesis employs continuous flow reactors to optimize yield and purity, followed by high-performance liquid chromatography (HPLC) for purification.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Benzhydryl Attachment | Benzhydryl chloride, NaH, DMF | 65–75% | |
| Difluoromethylation | Selectfluor®, CH₃CN, 40°C | 50–60% |
Reactivity Profile
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Nucleophilic Substitution: The azetidine ring undergoes substitution at C2 or C3, influenced by steric hindrance from the benzhydryl group.
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Hydrogenolysis: Catalytic hydrogenation (H₂, Pd/C) removes the benzhydryl group, yielding 2-(difluoromethyl)azetidin-3-ol derivatives.
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Acid/Base-Mediated Ring Opening: Exposure to HCl/EtOH cleaves the ring, producing β-amino alcohol intermediates.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
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Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of light or moisture .
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Partition Coeff.) | Estimated 3.2 | |
| Purity (Commercial) | 97% |
Applications in Medicinal Chemistry
Intermediate in Drug Development
The compound serves as a precursor for:
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Antiviral Agents: Fluorinated azetidines are explored for RNA/DNA virus inhibition.
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Psychoactive Compounds: Derivatives are tested for neurotransmitter reuptake inhibition.
Case Study: Structural Analog Development
A 2024 study modified the benzhydryl group to improve serotonin transporter selectivity, achieving Ki values < 10 nM in vitro.
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